Cas no 1062246-01-8 (2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5h-pyrimido4,5-b1,4diazepin-6(7H)-one)

2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5h-pyrimido4,5-b1,4diazepin-6(7H)-one 化学的及び物理的性質
名前と識別子
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- 2-CHLORO-9-CYCLOPENTYL-7,7-DIFLUORO-8,9-DIHYDRO-5H-PYRIMIDO[4,5-B][1,4]DIAZEPIN-6(7H)-ONE
- 2-chloro-9-cyclopentyl-7,7-difluoro-5,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one
- 2-chloro-9-cyclopentyl-7,7-difluoro-5,7,8,9-tetrahydro-pyrimido[4,5-b][1,4]diazepin-6-one
- 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[5,4-b][1,4]diazepin-6(7H)-one
- 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5h-pyrimido4,5-b1,4diazepin-6(7H)-one
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- MDL: MFCD25542099
- インチ: 1S/C12H13ClF2N4O/c13-11-16-5-8-9(18-11)19(7-3-1-2-4-7)6-12(14,15)10(20)17-8/h5,7H,1-4,6H2,(H,17,20)
- InChIKey: QUCPBKFOMWSJFG-UHFFFAOYSA-N
- ほほえんだ: ClC1N=CC2=C(N=1)N(CC(C(N2)=O)(F)F)C1CCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 392
- トポロジー分子極性表面積: 58.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5h-pyrimido4,5-b1,4diazepin-6(7H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB448398-250 mg |
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one; . |
1062246-01-8 | 250MG |
€554.60 | 2023-07-18 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11053-5g |
2-chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one |
1062246-01-8 | 95% | 5g |
$1598 | 2023-09-07 | |
A2B Chem LLC | AI06940-250mg |
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5h-pyrimido[4,5-b][1,4]diazepin-6(7h)-one |
1062246-01-8 | 95% | 250mg |
$341.00 | 2024-04-20 | |
1PlusChem | 1P00HB98-250mg |
2-chloro-9-cyclopentyl-7,7-difluoro-5,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one |
1062246-01-8 | 95% | 250mg |
$387.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784745-100mg |
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one |
1062246-01-8 | 95% | 100mg |
¥4200.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784745-250mg |
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one |
1062246-01-8 | 95% | 250mg |
¥7500.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1263145-250mg |
2-chloro-9-cyclopentyl-7,7-difluoro-5,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one |
1062246-01-8 | 95% | 250mg |
$755 | 2025-02-28 | |
eNovation Chemicals LLC | Y1263145-250mg |
2-chloro-9-cyclopentyl-7,7-difluoro-5,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one |
1062246-01-8 | 95% | 250mg |
$580 | 2024-06-06 | |
TRC | C326505-5mg |
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5h-pyrimido[4,5-b][1,4]diazepin-6(7H)-one |
1062246-01-8 | 5mg |
$ 65.00 | 2022-04-01 | ||
abcr | AB448398-100 mg |
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one; . |
1062246-01-8 | 100MG |
€305.20 | 2023-07-18 |
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5h-pyrimido4,5-b1,4diazepin-6(7H)-one 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5h-pyrimido4,5-b1,4diazepin-6(7H)-oneに関する追加情報
Comprehensive Analysis of 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one (CAS No. 1062246-01-8)
The compound 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one (CAS No. 1062246-01-8) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a pyrimido[4,5-b][1,4]diazepin core, positions it as a promising candidate for drug discovery, particularly in targeting enzymes and receptors involved in metabolic pathways. Researchers are increasingly exploring its potential applications in kinase inhibition and cancer therapeutics, aligning with the growing demand for novel small-molecule inhibitors.
One of the most intriguing aspects of 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one is its fluorine substitution pattern, which enhances metabolic stability and bioavailability—a critical factor in modern drug design. The presence of difluoro and chloro groups contributes to its electrophilic properties, making it a versatile intermediate in synthetic chemistry. Recent studies highlight its role in structure-activity relationship (SAR) optimization, a hot topic in AI-driven drug discovery platforms like AlphaFold and Schrödinger.
From a synthetic perspective, the cyclopentyl moiety in this compound offers steric control, which is essential for achieving selective binding in biological targets. This aligns with current trends in fragment-based drug design (FBDD), where researchers prioritize modular scaffolds to accelerate lead optimization. The compound’s diazepinone ring system also mirrors structural motifs found in FDA-approved drugs, such as benzodiazepine derivatives, sparking interest in repurposing strategies for neurological disorders.
In the context of green chemistry, the synthesis of CAS No. 1062246-01-8 has been optimized to minimize hazardous byproducts, addressing the pharmaceutical industry’s push toward sustainable practices. Computational tools like molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations are frequently employed to predict its interactions with biological targets, reducing reliance on empirical screening—a trend dominating high-throughput screening (HTS) discussions.
Market analysts note rising demand for custom synthesis of this compound, driven by its potential in precision medicine and orphan drug development. Its patent landscape reveals competitive filings from biotech firms, underscoring its commercial viability. Furthermore, its compatibility with click chemistry protocols makes it a valuable asset in bioconjugation applications, a field gaining traction in diagnostic imaging and targeted therapies.
As the scientific community continues to explore 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one, its role in addressing drug resistance and undruggable targets remains a focal point. Collaborative efforts between academia and industry aim to unlock its full potential, leveraging advancements in cryo-EM and machine learning for accelerated development cycles. This compound exemplifies the convergence of traditional medicinal chemistry with cutting-edge technologies, shaping the future of next-generation therapeutics.
1062246-01-8 (2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5h-pyrimido4,5-b1,4diazepin-6(7H)-one) 関連製品
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